PDE4 Inhibitory Potency: Quantified Stereospecificity in Guinea Pig Eosinophil Membranes
In a direct head-to-head comparison using guinea pig eosinophil membrane-bound PDE IV, (R)-(-)-rolipram exhibited an IC₅₀ of 0.22 ± 0.08 μM, while (S)-(+)-rolipram displayed an IC₅₀ of 0.58 ± 0.05 μM [1]. This represents a 2.5-fold greater potency for the (R)-enantiomer. Solubilization of the enzyme with deoxycholate/NaCl further increased the stereospecificity gap, with (R)-rolipram achieving an IC₅₀ of 0.020 ± 0.002 μM compared to 0.33 ± 0.07 μM for the (S)-enantiomer—a 16.5-fold difference [2].
| Evidence Dimension | PDE4 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.58 ± 0.05 μM (membrane-bound); 0.33 ± 0.07 μM (solubilized) |
| Comparator Or Baseline | (R)-(-)-rolipram: 0.22 ± 0.08 μM (membrane-bound); 0.020 ± 0.002 μM (solubilized) |
| Quantified Difference | (R)-rolipram 2.5-fold more potent (membrane-bound); 16.5-fold more potent (solubilized) |
| Conditions | Guinea pig eosinophil particulate PDE IV; ± deoxycholate (0.5%) and NaCl (100 mM) |
Why This Matters
This dataset establishes (S)-(+)-rolipram as the verifiably 'less active' enantiomer, essential for studies isolating stereospecific binding components or requiring a low-potency PDE4 inhibitor control.
- [1] Souness JE, Scott LC. Stereospecificity of rolipram actions on eosinophil cyclic AMP-specific phosphodiesterase. Biochem J. 1993;291(Pt 2):389-95. doi:10.1042/bj2910389. View Source
- [2] Souness JE, Scott LC. Stereospecificity of rolipram actions on eosinophil cyclic AMP-specific phosphodiesterase. Biochem J. 1993;291(Pt 2):389-95. doi:10.1042/bj2910389. View Source
